2-Cyclopropylmethanesulfonylacetic acid

Description

Contextualizing the Significance of Cyclopropyl-Containing Carboxylic Acids in Organic Synthesis

The cyclopropane (B1198618) ring, a three-membered carbocycle, is far more than a simple cycloalkane. Its inherent ring strain and unique bonding arrangement, characterized by "bent" bonds with significant p-character, confer olefin-like properties and make it a highly reactive and versatile functional group. nbinno.comacs.org When appended to a carboxylic acid, the resulting cyclopropyl-containing carboxylic acid becomes a powerful building block in organic synthesis, prized for several key reasons.

Firstly, the cyclopropyl (B3062369) group acts as a "conformationally locked" bioisostere for other common functionalities like double bonds or even phenyl rings. researchgate.net This rigid structure allows chemists to precisely control the three-dimensional arrangement of molecular components, which is critical for optimizing interactions with biological targets such as enzymes and receptors. nbinno.com This conformational control can lead to significant increases in potency and selectivity in drug candidates. nbinno.com

Secondly, the cyclopropane motif is known to enhance metabolic stability. nbinno.com Many drug molecules are degraded by metabolic enzymes, limiting their therapeutic effect. The cyclopropane ring is often resistant to common metabolic pathways, leading to a longer biological half-life and improved pharmacokinetic profiles. nbinno.com This stability makes it an attractive feature in the design of pharmaceuticals for chronic conditions. nbinno.com

Furthermore, cyclopropyl carboxylic acids are valuable intermediates in fragment-coupling reactions. Modern synthetic strategies, such as photoredox catalysis, can utilize the carboxylic acid group as a handle to generate cyclopropyl radicals, enabling the construction of complex molecular architectures from readily available feedstocks. nih.gov This atom-economical approach is a significant advancement in creating structurally diverse molecules. nih.gov The cyclopropyl fragment is a recurring motif in a wide array of preclinical and clinical drug molecules, underscoring its importance in medicinal chemistry. acs.org

Table 1: Applications of Cyclopropyl-Containing Scaffolds in Chemistry

| Application Area | Example Compound/Class | Significance |

|---|---|---|

| Pharmaceuticals | Quinolone Antibiotics (e.g., Ciprofloxacin) | The cyclopropyl group is crucial for antibacterial activity. wikipedia.org |

| Agrochemicals | Pyrethroid Insecticides | The cyclopropane ring is a key structural component of these widely used insecticides. wikipedia.org |

| Medicinal Chemistry | Monoamine Oxidase Inhibitors (MAOIs) | The cyclopropylamine (B47189) moiety, derived from cyclopropyl carboxylic acid, is vital for regulating neurotransmitter activity. longdom.org |

| Organic Synthesis | Cyclopropanated γ-amino butyric acid (GABA) analogues | Serves as building blocks for neurologically active compounds. nih.gov |

| Material Science | Specialty Polymers | The rigidity of the cyclopropane ring can impart unique mechanical and thermal properties to materials. longdom.org |

Overview of Sulfone and Acetic Acid Moieties in Advanced Organic Chemistry

The sulfone group (R-SO₂-R') is an organosulfur functional group that has garnered immense interest due to its remarkable versatility and presence in a multitude of biologically active compounds. researchgate.net Termed a "chemical chameleon," the sulfonyl moiety's reactivity can be modulated; it can function as an electrophile, a nucleophile, or participate in radical reactions depending on the conditions. researchgate.net This flexibility makes sulfones powerful intermediates in organic synthesis. researchgate.net

The strong electron-withdrawing nature of the sulfonyl group acidifies the α-protons, facilitating the formation of α-sulfonyl carbanions. These stabilized carbanions are excellent nucleophiles for forming new carbon-carbon bonds. Conversely, the sulfonyl group can also act as a competent leaving group (as a sulfinate), which is a valuable property in substitution and elimination reactions. google.com

In medicinal chemistry, the sulfone group is a common feature in numerous therapeutic agents. It is found in antibiotics (e.g., Dapsone), anti-inflammatory drugs (COX-2 inhibitors), and anticancer therapeutics. google.comwikipedia.org The inclusion of a sulfone can enhance properties such as metabolic stability, solubility, and the ability to form hydrogen bonds with biological targets. researchgate.net

When combined with an acetic acid moiety to form a sulfonylacetic acid, the resulting structure possesses both the acidic proton of the carboxylic acid and the acidic α-protons adjacent to the sulfone. This dual acidity provides multiple reaction sites for chemical modification. For instance, Knoevenagel condensations of sulfonylacetic acids with aldehydes have been a classic route for the synthesis of vinyl sulfones, which are themselves important synthetic intermediates. rsc.org

Table 2: Reactivity Roles of the Sulfone Functional Group

| Role | Reaction Type | Description |

|---|---|---|

| Nucleophile Precursor | Alkylation of α-sulfonyl carbanions | The electron-withdrawing sulfone group stabilizes an adjacent carbanion, which can then react with electrophiles. |

| Electrophilic Partner | Michael Addition | Vinyl sulfones act as potent Michael acceptors, reacting with nucleophiles in conjugate addition reactions. |

| Leaving Group | Nucleophilic Substitution / Elimination | The sulfinate anion (RSO₂⁻) can be displaced by nucleophiles in certain contexts. google.com |

| Radical Participant | Radical Addition | Sulfonyl radicals can be generated and participate in additions to alkenes and alkynes. rsc.org |

| Dipole Component | Cycloaddition Reactions | The SO₂ group can participate in cheletropic reactions, for example, with dienes. wikipedia.org |

Historical Development of Synthetic Methodologies for Related Chemical Entities

The synthesis of molecules containing cyclopropane rings and sulfone groups has evolved significantly over the past century, driven by the demand for more efficient, selective, and sustainable methods.

Cyclopropanation Reactions: The formation of cyclopropane rings, or cyclopropanation, dates back to the early 20th century with the discovery that carbenes could react with alkenes. numberanalytics.com A major breakthrough occurred in 1958 with the development of the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to stereospecifically convert alkenes into cyclopropanes. wikipedia.orgthermofisher.com This method, along with modifications like the Furukawa (diethylzinc) and Molander (samarium iodide) variations, became a cornerstone of cyclopropane synthesis. thermofisher.comnih.gov Later developments introduced metal-catalyzed reactions using diazo compounds, with copper and rhodium catalysts being particularly effective. numberanalytics.com More recently, the field has seen the emergence of photocatalytic methods that can generate cyclopropanes from abundant starting materials like carboxylic acids, representing a move towards more sustainable synthetic strategies. nih.gov

Sulfone Synthesis: Methods for synthesizing sulfones have been known since the 19th century. researchgate.netthieme-connect.com The most traditional and still widely used approach is the oxidation of thioethers (sulfides), often using reagents like hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Another classical method is the Friedel-Crafts sulfonylation of aromatic compounds. thieme-connect.com The alkylation of sulfinate salts with alkyl halides also represents a fundamental route to sulfones. thieme-connect.com

Over the last few decades, transition-metal catalysis has revolutionized sulfone synthesis. Palladium and copper-catalyzed cross-coupling reactions now allow for the efficient formation of C-S bonds, linking aryl halides with sulfinate salts. researchgate.net Furthermore, modern approaches focus on direct C-H functionalization and the use of sulfur dioxide (SO₂) or its surrogates as the sulfonylating agent. thieme-connect.com The development of radical-based methods, such as the decarboxylative sulfonylation of unsaturated carboxylic acids, provides novel and complementary pathways to access complex sulfones under mild conditions. rsc.org

Table 3: Timeline of Key Synthetic Developments

| Decade | Key Development | Description |

|---|---|---|

| 19th Century | Sulfide (B99878) Oxidation | Initial methods for sulfone synthesis were developed based on the oxidation of thioethers. researchgate.netthieme-connect.com |

| Early 20th Century | Carbene Cycloadditions | Discovery that carbene intermediates react with alkenes to form cyclopropanes. numberanalytics.com |

| 1950s | Simmons-Smith Reaction | Howard Simmons and Ronald Smith develop a reliable method using a zinc-copper couple and diiodomethane for cyclopropanation. wikipedia.orgthermofisher.com |

| 1960s | Furukawa Modification | A modification of the Simmons-Smith reaction using diethylzinc, expanding its scope. nih.gov |

| 1970s-1990s | Transition-Metal Catalysis | Widespread adoption of transition metals (e.g., Pd, Cu, Rh) for both C-S bond formation (sulfones) and carbene-based cyclopropanations. researchgate.net |

| 2000s-Present | C-H Functionalization & Photoredox Catalysis | Emergence of advanced methods focusing on direct C-H activation for sulfonylation and visible-light-induced photocatalysis for cyclopropanation from carboxylic acids. nih.govrsc.org |

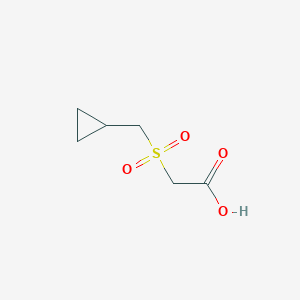

Structure

3D Structure

Properties

Molecular Formula |

C6H10O4S |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

2-(cyclopropylmethylsulfonyl)acetic acid |

InChI |

InChI=1S/C6H10O4S/c7-6(8)4-11(9,10)3-5-1-2-5/h5H,1-4H2,(H,7,8) |

InChI Key |

DBOPHKMOOYCNEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CS(=O)(=O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropylmethanesulfonylacetic Acid and Analogous Compounds

Retrosynthetic Dissection and Strategic Planning for Target Molecule Construction

A plausible retrosynthetic analysis of 2-Cyclopropylmethanesulfonylacetic acid suggests a convergent approach, disconnecting the molecule into key synthons. The primary disconnection can be made at the sulfur-carbon bond, separating the cyclopropylmethyl moiety from the sulfonylacetic acid precursor. This leads to two key fragments: a cyclopropylmethyl electrophile and a nucleophilic equivalent of sulfonylacetic acid.

A logical precursor to the target molecule is cyclopropylmethyl bromide. This readily available starting material can be reacted with a salt of a sulfonylacetic acid ester, such as methyl methylsulfonylacetate, in a nucleophilic substitution reaction. Subsequent hydrolysis of the resulting ester would then yield the final this compound. This strategy allows for the independent synthesis of the two main components, which are then coupled in a straightforward manner.

An alternative disconnection could involve the carbon-carbon bond of the acetic acid moiety. However, the former strategy is generally more efficient as it utilizes more readily accessible starting materials and well-established reaction pathways.

Approaches to the Cyclopropyl (B3062369) Moiety Integration

The construction of the cyclopropane (B1198618) ring is a critical aspect of the synthesis. Various methods have been developed for the efficient and often stereocontrolled formation of this three-membered carbocycle.

Direct Cyclopropanation Reactions for Precursors

Direct cyclopropanation reactions involve the addition of a one-carbon unit to an alkene precursor. These methods are widely used due to their efficiency and broad substrate scope.

The reaction of carbenes or carbenoids with alkenes is a fundamental method for cyclopropane synthesis. Carbenes, being neutral species with a divalent carbon atom, are highly reactive and readily add to double bonds in a concerted fashion, which preserves the stereochemistry of the starting alkene.

A common method for generating carbenes is the decomposition of diazo compounds, often catalyzed by transition metals like rhodium or copper. For instance, the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a rhodium(II) catalyst can yield the corresponding cyclopropyl ester, a versatile intermediate for further transformations.

| Alkene Substrate | Diazo Compound | Catalyst | Solvent | Yield (%) | Reference |

| Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | Dichloromethane | 85 | nih.gov |

| 1-Octene | Methyl diazoacetate | Cu(acac)₂ | Benzene | 78 | |

| Cyclohexene | Ethyl diazoacetate | Pd(OAc)₂ | Toluene | 90 |

This table presents representative examples of carbene addition reactions for cyclopropane formation.

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple. This reaction is known for its high stereospecificity and tolerance of various functional groups. The reaction of an allylic alcohol with the Simmons-Smith reagent, for example, proceeds with high diastereoselectivity due to the directing effect of the hydroxyl group.

More recently, other organometallic systems have been developed for cyclopropanation. For instance, manganese-catalyzed cyclopropanation of allylic alcohols with sulfones has been reported as a carbene-alternative approach. nih.gov

| Alkene Substrate | Reagents | Solvent | Yield (%) | Reference |

| Cinnamyl alcohol | CH₂I₂, Zn-Cu | Diethyl ether | 92 | |

| (Z)-3-Hexen-1-ol | Et₂Zn, CH₂I₂ | Dichloromethane | 85 | |

| Cyclohexene | CH₂I₂, Sm/Hg | Tetrahydrofuran | 75 |

This table showcases examples of organometallic-catalyzed cyclopropanation reactions.

Ring-Forming Reactions Involving Malonate-Derived Equivalents

An alternative to direct cyclopropanation is the construction of the cyclopropane ring from acyclic precursors through intramolecular cyclization. Malonic esters are particularly useful starting materials for this approach. The synthesis of cyclopropanecarboxylic acid, a potential precursor to the target molecule, can be achieved via a malonic ester pathway. This typically involves the dialkylation of diethyl malonate with a 1,2-dihaloethane, followed by hydrolysis and decarboxylation of the resulting cyclopropane-1,1-dicarboxylic acid.

This method offers a high degree of control over the substitution pattern on the cyclopropane ring and is a valuable strategy for accessing functionalized cyclopropanes.

Stereocontrolled Cyclopropane Ring Formation

The development of stereocontrolled methods for cyclopropane synthesis is of great importance, particularly in the context of preparing chiral molecules. Both substrate-controlled and catalyst-controlled approaches have been successfully employed.

In substrate-controlled methods, a chiral auxiliary is attached to the alkene substrate to direct the approach of the cyclopropanating agent. For example, the cyclopropanation of an alkene bearing a chiral oxazolidinone auxiliary often proceeds with high diastereoselectivity.

Catalyst-controlled methods utilize chiral catalysts to induce enantioselectivity in the cyclopropanation of prochiral alkenes. Asymmetric Simmons-Smith reactions have been developed using chiral ligands to modulate the zinc carbenoid. Similarly, rhodium(II) complexes with chiral carboxylate ligands are highly effective for the enantioselective cyclopropanation of alkenes with diazo compounds. nih.gov

| Alkene Substrate | Diazo Compound/Reagent | Chiral Catalyst/Auxiliary | Solvent | d.r. / e.e. (%) | Reference |

| Styrene | Ethyl diazoacetate | Rh₂(S-DOSP)₄ | Dichloromethane | 98 e.e. | |

| Cinnamyl alcohol | CH₂I₂, Et₂Zn | (R,R)-DIPT | Dichloromethane | 94 d.r. | |

| 1-Dodecene | Ethyl diazoacetate | Co(II)-porphyrin complex | Toluene | 99 e.e. |

This table provides examples of stereocontrolled cyclopropanation reactions, indicating the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).

Introduction of the Methanesulfonyl Group

The methanesulfonyl group (CH₃SO₂–), often abbreviated as the mesyl group (Ms), is a critical functional group in many organic compounds. ontosight.ai Its incorporation into a molecule can be achieved through various synthetic strategies, primarily involving direct sulfonylation reactions or the use of sulfonyl-functionalized building blocks.

Sulfonylation Reactions in Directed Organic Synthesis

Sulfonylation is the process of attaching a sulfonyl group to a substrate. A common method for forming a carbon-sulfur bond is through the reaction of an organometallic nucleophile with a sulfonylating agent like methanesulfonyl chloride (MsCl). orgsyn.orgresearchgate.net Alternatively, direct C-H sulfonylation offers a more atom-economical approach, though it often requires specific directing groups or catalysts to achieve regioselectivity. organic-chemistry.org

Recent advancements have introduced novel methods, such as photoinduced, iron-catalyzed decarboxylative sulfonylation. This technique allows for the conversion of carboxylic acids into sulfones under mild conditions, expanding the toolkit for synthesizing complex sulfonyl-containing molecules. acs.org

Table 1: Comparison of Selected Sulfonylation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Organometallic | R-MgX + MsCl | Anhydrous ether/THF | Well-established, reliable | Requires pre-functionalization |

| C-H Functionalization | R-H + Sulfonylating Agent | Metal catalyst (e.g., Pd, Rh) | High atom economy | May require directing groups |

| Decarboxylative | R-COOH + DABSO | Fe catalyst, light | Mild conditions, uses abundant starting materials | Substrate scope can be limited |

This table is interactive. Click on headers to sort.

Strategies for Incorporating Sulfonyl-Functionalized Building Blocks

An alternative to direct sulfonylation is the "building block" approach, where a synthesis begins with a molecule already containing the sulfonyl group. This strategy is particularly useful for complex molecules where late-stage introduction of the sulfonyl group might be challenging. For the synthesis of this compound, a potential building block could be (cyclopropylmethyl) methyl sulfone. This intermediate would then be functionalized at the carbon adjacent to the sulfonyl group. The alkylation of α-sulfur-containing carbanions is a widely used method in organic synthesis, allowing for the formation of new carbon-carbon bonds. researchgate.net

Formation of the Acetic Acid Moiety

Once the cyclopropylmethanesulfonyl framework is in place, the next critical step is the introduction of the acetic acid group (–CH₂COOH). Several reliable methods exist for this transformation.

Carboxylation Strategies for Functionalized Carbon Centers

Direct carboxylation is a powerful method for forming carboxylic acids. rsc.orgresearchgate.net In the context of synthesizing this compound, this would involve the generation of an α-sulfonyl carbanion from a precursor like (cyclopropylmethyl) methyl sulfone. The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-protons, allowing for deprotonation with a strong base (e.g., n-butyllithium) to form a stabilized carbanion. jst.go.jp This nucleophilic carbanion can then react with carbon dioxide (CO₂) in an electrophilic addition, followed by an acidic workup to yield the desired carboxylic acid. The configurational stability of α-sulfonyl carbanions generated through methods like decarboxylation has been a subject of study, indicating the robustness of these intermediates. acs.org

Hydrolysis of Nitrile Precursors to Carboxylic Acids

The hydrolysis of a nitrile (–C≡N) is a classic and highly effective method for synthesizing carboxylic acids. pearson.comyoutube.com This two-stage process can be performed under either acidic or basic conditions. chemguide.co.uk

Acid Hydrolysis : The nitrile is typically heated under reflux with a strong acid like hydrochloric or sulfuric acid. chemguide.co.ukresearchgate.net The nitrile is first protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk The use of organic-soluble strong acids, such as sulfonic acids, can catalyze the hydrolysis of nitriles with larger organic portions. google.com

Alkaline Hydrolysis : This method involves heating the nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an amide intermediate. Continued hydrolysis yields a carboxylate salt and ammonia (B1221849) gas. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk

For the target molecule, the synthesis would proceed via a 2-(cyclopropylmethanesulfonyl)acetonitrile intermediate.

Table 2: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product (before workup) |

|---|---|---|---|

| Acidic | R-CN, H₃O⁺, Heat | Amide | Carboxylic Acid (R-COOH) |

| Basic | R-CN, OH⁻, H₂O, Heat | Amide | Carboxylate Salt (R-COO⁻) |

This table is interactive. Click on headers to sort.

Utilization of Meldrum's Acid and Related Malonic Ester Derivatives in Acetic Acid Synthesis

The malonic ester synthesis is a versatile and widely used method for preparing substituted acetic acids. wikipedia.orgpearson.comlibretexts.org The reaction utilizes diethyl malonate or a similar malonic ester. The methylene (B1212753) protons between the two ester groups are acidic and can be removed by a base like sodium ethoxide to form a stable enolate. This enolate is a potent nucleophile that can be alkylated with an appropriate alkyl halide. libretexts.org

In a parallel and often more efficient approach, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a potent alternative to malonic esters. rsc.orgmdpi.com Its high acidity (pKa ≈ 4.9) allows for easy deprotonation at the C5 position. mdpi.com The resulting carbanion can be alkylated with an electrophile, such as a cyclopropylmethylsulfonyl halide or a related derivative. unishivaji.ac.in Subsequent hydrolysis of the alkylated Meldrum's acid or malonic ester, followed by heating, induces decarboxylation to yield the desired substituted acetic acid. wikipedia.orglibretexts.org This methodology provides a robust route to α-sulfonyl acetic acids. researchgate.net

Stereochemical Control and Enantioselective Synthesis

Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound, as different stereoisomers can exhibit distinct biological activities. The two main strategies to control stereochemistry are diastereoselective and enantioselective synthesis.

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is often achieved by using a chiral auxiliary, a pre-existing stereocenter in the substrate, or by controlling the reaction conditions to favor the formation of one diastereomer over another.

One common approach for the diastereoselective synthesis of cyclopropane derivatives is the Michael Initiated Ring Closure (MIRC) reaction. rsc.orgthieme-connect.com This method involves the nucleophilic addition of a Michael donor to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. The stereoselectivity of the reaction can be influenced by the nature of the reactants and the reaction conditions. For instance, the use of chiral auxiliaries attached to the Michael acceptor can effectively control the facial selectivity of the initial Michael addition, leading to the preferential formation of one diastereomer. rsc.org

Another powerful method is the Simmons-Smith cyclopropanation , which involves the reaction of an alkene with an organozinc carbenoid. The presence of a directing group, such as a hydroxyl or an amine, on the alkene substrate can direct the cyclopropanation to one face of the double bond, resulting in high diastereoselectivity. rsc.org

Multicomponent reactions have also been developed for the stereoselective synthesis of functionalized cyclopropanes. For example, a three-component reaction involving α-thiocyanate ketones, aromatic aldehydes, and Meldrum's acid under microwave irradiation has been shown to produce highly functionalized trans-cyclopropanes with high stereoselectivity. thieme-connect.com

A recent development in this area is the diastereoselective synthesis of cyclopropyl diboronates from gem-bis(boronates) and thianthrenium salts. This method proceeds through a 1,2-boronate rearrangement and allows for the subsequent derivatization to access polysubstituted cyclopropanes with high diastereoselectivity. nih.govresearchgate.net The development of such methods for introducing functional groups like boronates provides versatile handles for further synthetic transformations.

The table below summarizes some diastereoselective synthetic approaches applicable to cyclopropane derivatives.

| Method | Key Features | Stereocontrol Element | Typical Diastereomeric Ratio (d.r.) |

| Michael Initiated Ring Closure (MIRC) | Nucleophilic addition followed by intramolecular cyclization. rsc.org | Chiral auxiliaries, substrate control. | Varies depending on substrate and auxiliary. |

| Simmons-Smith Cyclopropanation | Reaction of an alkene with an organozinc carbenoid. rsc.org | Directing groups (e.g., -OH, -NH2). | Can be very high (>95:5). |

| Three-Component Reaction | Reaction of α-thiocyanate ketones, aldehydes, and Meldrum's acid. thieme-connect.com | Inherent substrate and transition state control. | Predominantly trans isomers. |

| Boronate-Mediated Synthesis | From gem-bis(boronates) via 1,2-boronate rearrangement. nih.govresearchgate.net | Subsequent derivatization of boronate groups. | High diastereoselectivity reported. |

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. This is typically achieved using a chiral catalyst that creates a chiral environment around the reacting molecules, favoring one reaction pathway.

Transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds is a widely used method for the enantioselective synthesis of cyclopropanes. rsc.org Chiral ligands coordinated to the metal center (e.g., copper, rhodium, iron) can induce high levels of enantioselectivity. For example, copper(I)-bisoxazoline complexes have been successfully employed in the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, yielding versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high stereocontrol. nih.gov

Biocatalysis has emerged as a powerful tool for enantioselective synthesis. nih.gov Engineered enzymes, such as evolved variants of myoglobin (B1173299) or P411 carbene transferases, can catalyze intramolecular cyclopropanation reactions with exceptional enantioselectivity (up to 99% ee). nih.govthieme-connect.com These biocatalytic systems often operate under mild conditions and can be applied to a range of substrates. nih.gov The selectivity of these enzymes can be so high that they can react exclusively with one isomer from a mixture of (E)- and (Z)-alkenes, simplifying purification processes. thieme-connect.com

Organocatalysis provides another avenue for the enantioselective synthesis of cyclopropane derivatives. Chiral organic molecules, such as cinchona alkaloids, can catalyze reactions like the Michael/alkylation cascade to produce spirocyclopropyl pyrazolones with good to excellent enantioselectivities. researchgate.net

A novel approach involves the use of a transient chiral mediator to achieve remote chiral induction. While not a direct cyclopropanation method, this strategy allows for the enantioselective functionalization of a molecule at a position remote from an existing chiral center, a concept that could potentially be adapted for the synthesis of complex chiral cyclopropane-containing molecules. scripps.edu

The table below highlights some enantioselective catalytic approaches for the synthesis of chiral cyclopropane derivatives.

| Approach | Catalyst/Mediator | Key Features | Typical Enantiomeric Excess (ee) |

| Transition Metal Catalysis | Chiral metal complexes (e.g., Cu, Rh, Fe). rsc.orgnih.gov | Reaction of alkenes with diazo compounds. | Often >90% ee. |

| Biocatalysis | Engineered enzymes (e.g., myoglobin, P411). nih.govthieme-connect.com | High selectivity, mild reaction conditions. | Up to 99% ee. |

| Organocatalysis | Chiral organic molecules (e.g., cinchona alkaloids). researchgate.net | Michael/alkylation cascade reactions. | 26-93% ee reported. |

| Photodecarboxylation | Visible light-activated electron donor-acceptor complexes. acs.org | Modular synthesis of cis-cyclopropanes. | High enantio- and diastereoselectivities. |

Chemical Reactivity and Transformation of 2 Cyclopropylmethanesulfonylacetic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.

Nucleophilic Acyl Substitution Reactionspearson.com

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. pearson.comlibretexts.org This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a different nucleophile. The process typically proceeds through a tetrahedral intermediate formed by the initial attack of the nucleophile on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com For carboxylic acids, this reaction often requires activation of the carbonyl group, for instance by protonation under acidic conditions, to make it more electrophilic. byjus.com

Esterification is the process of converting a carboxylic acid into an ester. This is a common and important transformation. One of the most fundamental methods for this conversion is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. The equilibrium nature of the reaction often necessitates the removal of water or the use of a large excess of the alcohol to drive the reaction toward the product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Another widely used method, particularly for acid-sensitive substrates, is the Steglich esterification. commonorganicchemistry.comnih.gov This reaction is performed under mild, neutral conditions and utilizes a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The mechanism involves the formation of a highly reactive O-acylisourea intermediate. nih.gov

Other methods for esterification include reaction with an acid chloride, formed by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂), followed by reaction with an alcohol. glasp.cocommonorganicchemistry.com

Table 1: Common Esterification Methods

| Method | Reagents & Conditions | Characteristics |

| Fischer Esterification | Alcohol (often in excess), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Equilibrium reaction; best for simple, non-sensitive substrates. masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Alcohol, Coupling Agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Mild, neutral conditions; suitable for acid-sensitive molecules. commonorganicchemistry.comnih.gov |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Two-step process; highly reactive intermediate; good for difficult esterifications. commonorganicchemistry.com |

Amidation involves the formation of an amide bond by reacting the carboxylic acid with an amine. Direct reaction of a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid usually requires activation. scispace.com

Similar to esterification, coupling agents like DCC or EDC are frequently employed to facilitate amide bond formation under mild conditions. nih.gov Propylphosphonic anhydride (B1165640) (T3P®) is another effective reagent for promoting the direct formation of amides from carboxylic acids and amines. organic-chemistry.org These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.

The conversion of the carboxylic acid to an acid chloride provides a highly reactive intermediate that readily reacts with primary or secondary amines to yield the corresponding amides. nih.gov

Table 2: Common Amidation Methods

| Method | Reagents & Conditions | Characteristics |

| Coupling Agent-Mediated | Amine, Coupling Agent (e.g., DCC, EDC, T3P®) | Mild conditions; broad substrate scope; widely used in peptide synthesis. nih.govorganic-chemistry.org |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Two-step process; highly reactive; suitable for less reactive amines. nih.gov |

| Catalytic Direct Amidation | Amine, Catalyst (e.g., Boron or Zirconium compounds), Heat | Atom-economical; often requires higher temperatures. mdpi.com |

Other Transformations of the Carboxyl Group

Beyond substitution reactions, the carboxyl group can undergo other transformations. For instance, it can be converted into an amino group through rearrangements like the Curtius or Hofmann reactions, which proceed via an amide intermediate. researchgate.net The carboxylic acid functionality can also be used as a precursor for the synthesis of heterocyclic structures, such as imidazoles, through multi-step sequences. researchgate.net

Reactivity of the Sulfonyl Group

The sulfonyl group (–SO₂–) in 2-Cyclopropylmethanesulfonylacetic acid is generally considered a stable and electron-withdrawing functional group. Its reactivity is substantially lower than that of the carboxylic acid.

Transformations Involving the Sulfur Center

The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and is electrophilic, but it is not highly susceptible to nucleophilic attack due to the strong sulfur-oxygen bonds. Transformations of this group typically require harsh conditions or specific reagents. While extensive reaction data specific to this compound's sulfonyl group is not widely documented in general literature, reactivity can be inferred from related sulfonyl compounds. Potential, though often challenging, reactions could include reduction of the sulfonyl group or cleavage of the carbon-sulfur bonds. However, these transformations are not as common or straightforward as the reactions of the carboxylic acid moiety.

Influence of the Sulfonyl Group on Adjacent Reactivity

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate a partial positive charge. fiveable.me Its presence in this compound exerts a profound influence on the reactivity of the adjacent alpha-carbon and the carboxylic acid.

The primary effect is the significant increase in the acidity of the proton at the alpha-carbon (the carbon atom situated between the sulfonyl and carboxyl groups). The strong inductive effect of the -SO₂- group helps to stabilize the resulting conjugate base (an enolate) by delocalizing the negative charge. fiveable.melibretexts.org This makes the alpha-proton susceptible to removal by even moderately strong bases, a feature central to the reactivity discussed in section 3.4.

Furthermore, the electron-withdrawing nature of the sulfonyl group can modify the reactivity of the nearby carboxylic acid. While the primary reactivity of the carboxyl group (e.g., esterification, amide formation) remains, the electronic environment is altered, which can affect reaction rates and the properties of the resulting derivatives.

Reactivity of the Cyclopropyl (B3062369) Ring System

The cyclopropane (B1198618) ring is characterized by significant ring strain (approximately 27 kcal/mol), which imparts it with chemical properties resembling those of a carbon-carbon double bond. acs.orgresearchgate.net This inherent strain makes the ring susceptible to cleavage under various conditions. In the context of this compound, the cyclopropyl ring is attached to a methylene (B1212753) group, which is in turn bonded to the strongly electron-withdrawing sulfonylacetic acid moiety. This electronic setup classifies the molecule in a manner analogous to donor-acceptor (D-A) cyclopropanes, where the cyclopropylmethyl group acts as the donor and the sulfonylacetic acid acts as the acceptor. acs.org

The presence of the electron-withdrawing sulfonylacetic acid group polarizes the cyclopropyl ring system, making it susceptible to ring-opening reactions. researchgate.net

Electrophilic Ring-Opening: Under acidic conditions, the cyclopropane ring can be protonated. Theoretical studies suggest that strong σ-acceptor groups can lead to the weakening of the distal (C2-C3) bond of the cyclopropane ring. nih.gov Attack by an electrophile (E⁺), facilitated by a Lewis or Brønsted acid, would likely lead to the cleavage of this distal bond to form a stabilized carbocation intermediate. This intermediate is then trapped by a nucleophile (Nu⁻) to yield the ring-opened product.

Nucleophilic Ring-Opening: The activation of cyclopropanes bearing electron-accepting groups renders them electrophilic and prone to attack by nucleophiles. researchgate.netacs.org Strong nucleophiles can attack one of the methylene carbons of the cyclopropyl ring in an Sₙ2-type reaction, leading to ring cleavage. The reaction is driven by the release of ring strain. In donor-acceptor systems, this attack is often directed to the carbon bearing the donor group, but in this specific molecule, the attack would likely occur at one of the cyclopropyl carbons, leading to the formation of a carbanionic intermediate that is subsequently protonated.

| Reaction Type | Reagents/Conditions | Probable Site of Initial Attack | Outcome |

| Electrophilic Opening | Strong Acid (e.g., HBr, HI), Lewis Acids (e.g., TMSOTf) nih.gov | Distal C-C bond of the cyclopropyl ring | Halogenated or otherwise functionalized acyclic product |

| Nucleophilic Opening | Strong Nucleophiles (e.g., Thiolates, Azides) researchgate.net | Methylene carbon of the cyclopropyl ring | Acyclic product with incorporated nucleophile |

The cyclopropylmethyl system is classic for its propensity to undergo rearrangement reactions, most notably the cyclopropylcarbinyl-homoallyl rearrangement. This process typically proceeds through a carbocationic intermediate. If a carbocation is formed adjacent to the cyclopropyl ring (for example, through the loss of a leaving group from the methylene carbon, though not directly applicable to the parent acid), it can rearrange to a more stable homoallylic or cyclobutyl cation.

While direct rearrangement of this compound is not spontaneous, derivatives of this compound could be induced to undergo such transformations. For instance, activation of the carboxylic acid group followed by a subsequent reaction that generates a cationic center on the alpha-carbon could trigger a rearrangement involving the adjacent cyclopropylmethyl moiety. Such pathways are well-documented for N-cyclopropylamides, which can rearrange to form oxazolines or other acyclic products. researchgate.netrsc.org

Reactivity at the Alpha-Carbon Position Adjacent to the Carboxylic Acid and Sulfonyl Groups

The carbon atom positioned between the sulfonyl group and the carboxylic acid group is known as an "active methylene" position. egyankosh.ac.in The two flanking electron-withdrawing groups make the attached proton significantly acidic (with estimated pKa values often in the range of 10-13 for analogous compounds), facilitating the formation of a resonance-stabilized enolate ion. libretexts.org

Treatment of this compound or its ester derivatives with a suitable base results in the quantitative formation of an enolate. masterorganicchemistry.com Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are typically employed to ensure complete deprotonation without competing side reactions at the carboxyl group. libretexts.orglibretexts.org

This enolate is a soft nucleophile and readily participates in Sₙ2 reactions with various electrophiles, most commonly alkyl halides. This alpha-alkylation is a powerful method for forming a new carbon-carbon bond at this position. libretexts.orgyoutube.com The reaction is subject to the typical constraints of Sₙ2 reactions, favoring primary and methyl halides over secondary halides, while tertiary halides are unsuitable. libretexts.org

| Base | Alkylating Agent (R-X) | Typical Conditions | Product |

| Sodium Ethoxide (NaOEt) | CH₃I | Ethanol, RT | 2-(Cyclopropylmethylsulfonyl)propanoic acid |

| Lithium Diisopropylamide (LDA) | CH₃CH₂Br | THF, -78 °C to RT | 2-(Cyclopropylmethylsulfonyl)butanoic acid |

| Potassium tert-butoxide (t-BuOK) | Ph-CH₂-Cl | DMF, RT | 2-(Cyclopropylmethylsulfonyl)-3-phenylpropanoic acid |

The nucleophilic enolate generated from this compound can react with a variety of carbonyl-containing electrophiles in condensation reactions. These reactions are fundamental in organic synthesis for building more complex molecular skeletons.

Knoevenagel Condensation: The enolate can react with aldehydes and ketones in a Knoevenagel-type condensation. researchgate.netnih.gov The initial nucleophilic addition to the carbonyl group forms an aldol-type intermediate, which typically undergoes subsequent dehydration (elimination of water) to yield an α,β-unsaturated product.

Claisen-Type Condensation: When an ester derivative of this compound is used, its enolate can react with other ester molecules in a Claisen-type condensation. brainkart.com This reaction involves nucleophilic acyl substitution, where the enolate attacks the carbonyl group of another ester, leading to the formation of a β-keto sulfone derivative after displacement of an alkoxide leaving group.

| Electrophile | Reaction Type | Catalyst/Conditions | Resulting Product Class |

| Benzaldehyde | Knoevenagel Condensation | Piperidine, Acetic Acid | α,β-Unsaturated Sulfonyl Acetic Acid |

| Acetone | Knoevenagel Condensation | Base (e.g., NaOEt) | α,β-Unsaturated Sulfonyl Acetic Acid |

| Ethyl Acetate | Claisen-Type Condensation | Strong Base (e.g., NaH, LDA) | β-Keto Sulfonyl Acetic Acid Derivative |

| Diethyl Carbonate | Acylation | Strong Base (e.g., NaH) | Malonic Acid Half-Ester Derivative |

These reactions highlight the synthetic utility of the active methylene position, allowing for the facile construction of new carbon-carbon bonds and the elaboration of the molecular framework. researchgate.netorganic-chemistry.org

Derivatization Strategies and Analogue Synthesis of 2 Cyclopropylmethanesulfonylacetic Acid

Synthesis of Ester and Amide Derivatives

The conversion of 2-Cyclopropylmethanesulfonylacetic acid into its corresponding ester and amide derivatives can be achieved through well-established synthetic methodologies. These transformations are fundamental in medicinal chemistry for creating prodrugs or modifying the pharmacokinetic profile of a lead compound.

Esterification:

The synthesis of esters from carboxylic acids is a cornerstone of organic synthesis. chemguide.co.uklibretexts.org The Fischer-Speier esterification is a classic and widely used method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. libretexts.orgwikipedia.org

For the esterification of this compound, the general reaction would be as follows:

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product (Ester) |

| This compound | Methanol | H₂SO₄ | Methyl 2-cyclopropylmethanesulfonylacetate |

| This compound | Ethanol | TsOH | Ethyl 2-cyclopropylmethanesulfonylacetate |

| This compound | Isopropanol | H₂SO₄ | Isopropyl 2-cyclopropylmethanesulfonylacetate |

Amidation:

The formation of amides from carboxylic acids typically requires the activation of the carboxyl group, as direct reaction with an amine is generally slow and requires high temperatures. Common strategies involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride.

One prevalent method for amidation involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride can then be treated with an amine to form the desired amide.

| Reactant 1 | Amine | Product (Amide) |

| 2-Cyclopropylmethanesulfonylacetyl chloride | Ammonia (B1221849) | 2-Cyclopropylmethanesulfonylacetamide |

| 2-Cyclopropylmethanesulfonylacetyl chloride | Methylamine | N-Methyl-2-cyclopropylmethanesulfonylacetamide |

| 2-Cyclopropylmethanesulfonylacetyl chloride | Diethylamine | N,N-Diethyl-2-cyclopropylmethanesulfonylacetamide |

Preparation of Chiral Derivatives and Enantiopure Compounds

The presence of a stereocenter in derivatives of this compound necessitates the development of methods for the preparation of enantiomerically pure compounds. This is crucial as different enantiomers of a chiral molecule can exhibit distinct biological activities.

The primary strategies for obtaining enantiopure compounds include asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis:

Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For analogues of this compound, an asymmetric synthetic route could involve the stereoselective introduction of a substituent on the acetic acid backbone.

Chiral Resolution:

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common methods for chiral resolution include:

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base (e.g., brucine, strychnine, or a chiral amine). The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequently, the pure enantiomers of the carboxylic acid can be recovered by treating the separated diastereomeric salts with an acid.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. nih.gov The choice of the mobile phase and the specific chiral column is critical for achieving successful separation.

| Separation Technique | Chiral Selector/Stationary Phase | Principle |

| Classical Resolution | Chiral Amine (e.g., (R)-1-phenylethylamine) | Formation of separable diastereomeric salts |

| Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralcel OD) | Differential interaction of enantiomers with the chiral stationary phase |

Systematic Analogue Synthesis for Structure-Reactivity Relationship Studies

Systematic analogue synthesis is a cornerstone of medicinal chemistry and materials science, providing valuable insights into structure-reactivity relationships (SRR). By systematically modifying different parts of the this compound scaffold, researchers can probe the influence of various structural features on the compound's properties.

Key modifications could include:

Variation of the Cyclopropyl (B3062369) Group: Introducing substituents on the cyclopropyl ring or replacing it with other small cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) can modulate steric and electronic properties.

Modification of the Sulfonyl Linker: The length of the alkyl chain connecting the cyclopropyl and sulfonyl groups can be altered.

Derivatization of the Acetic Acid Moiety: As discussed, the synthesis of a library of esters and amides with diverse alkyl and aryl substituents allows for the exploration of a wide range of steric and electronic effects at this position.

The synthesized analogues would then be subjected to relevant assays to evaluate their reactivity or biological activity. The resulting data can be used to build a comprehensive SRR model, guiding the design of future generations of compounds with optimized properties.

| Analogue Type | Structural Modification | Rationale for Synthesis |

| Ester Library | Variation of the alcohol component (R' in -COOR') | Investigate the effect of steric bulk and electronics on activity/reactivity |

| Amide Library | Variation of the amine component (R'' and R''' in -CONR''R''') | Modulate hydrogen bonding capacity, lipophilicity, and metabolic stability |

| Cycloalkyl Analogues | Replacement of cyclopropyl with cyclobutyl, cyclopentyl, etc. | Probe the influence of ring size and conformation |

Mechanistic Investigations of Chemical Processes Involving 2 Cyclopropylmethanesulfonylacetic Acid

Elucidation of Reaction Pathways for Synthesis and Transformations

The primary synthetic route to 2-Cyclopropylmethanesulfonylacetic acid is conceptualized as a two-step process, commencing with the formation of a thioether intermediate, followed by its oxidation.

Step 1: Synthesis of 2-(Cyclopropylmethylthio)acetic acid

The initial step involves a nucleophilic substitution reaction, specifically an S(_N)2 mechanism. This reaction proceeds by the nucleophilic attack of the thiolate anion of mercaptoacetic acid on cyclopropylmethyl bromide. The concerted mechanism involves the backside attack of the sulfur nucleophile on the carbon atom bearing the bromine atom, leading to the inversion of stereochemistry if a chiral center were present. The transition state involves a partially formed sulfur-carbon bond and a partially broken carbon-bromine bond.

The reaction pathway is influenced by several factors, including the choice of solvent and base. A polar aprotic solvent is typically favored as it solvates the cation of the base but does not strongly solvate the thiolate anion, thus enhancing its nucleophilicity. The base is crucial for deprotonating the thiol of mercaptoacetic acid to generate the more potent thiolate nucleophile.

Step 2: Oxidation to this compound

The subsequent transformation is the oxidation of the sulfide (B99878) group in 2-(Cyclopropylmethylthio)acetic acid to a sulfone. This oxidation typically proceeds through a sulfoxide (B87167) intermediate. The choice of oxidizing agent dictates the reaction pathway and the ability to stop at the sulfoxide stage or proceed to the sulfone. Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate (B83412), are commonly employed for the complete oxidation to the sulfone. The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant, followed by subsequent oxygen transfer steps.

Kinetic Studies of Key Synthetic and Transformation Steps

Kinetic studies provide quantitative insights into the rates of the synthetic and transformation steps of this compound.

The formation of the thioether intermediate, being an S(_N)2 reaction, is expected to follow second-order kinetics, being first order in both the thiolate and the cyclopropylmethyl bromide. The rate of this reaction is sensitive to steric hindrance around the electrophilic carbon. While the cyclopropyl (B3062369) group is relatively small, its proximity to the reaction center can influence the rate compared to a simple primary alkyl halide.

The oxidation of the thioether to the sulfone is a more complex process kinetically. The rate of oxidation is dependent on the concentration of both the thioether and the oxidizing agent. The reaction can be monitored by observing the disappearance of the thioether or the appearance of the sulfone. The table below presents hypothetical kinetic data for this two-step oxidation process, illustrating the faster rate of the first oxidation compared to the second.

| Oxidation Step | Reactants | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Sulfide to Sulfoxide | 2-(Cyclopropylmethylthio)acetic acid + H₂O₂ | 1.5 x 10⁻² | 55 |

| Sulfoxide to Sulfone | 2-(Cyclopropylmethylsulfinyl)acetic acid + H₂O₂ | 8.0 x 10⁻³ | 65 |

Role of Catalysis in Enhancing Reactivity and Controlling Selectivity

Catalysis plays a significant role in optimizing the synthesis of this compound by enhancing reaction rates and improving selectivity.

In the initial S(_N)2 reaction, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phase containing the thiolate and the organic phase containing the cyclopropylmethyl bromide. Catalysts such as quaternary ammonium (B1175870) salts can transport the thiolate anion into the organic phase, thereby increasing the reaction rate.

For the oxidation step, various metal catalysts can be utilized to enhance the efficiency and selectivity of the oxidation. For instance, tungsten or molybdenum-based catalysts are known to catalyze the oxidation of sulfides to sulfones using hydrogen peroxide. These catalysts activate the hydrogen peroxide, making it a more potent oxidizing agent and allowing the reaction to proceed under milder conditions. The use of a catalyst can also offer selectivity towards the formation of the sulfone over the sulfoxide by promoting the second oxidation step.

The following table summarizes the effect of different catalysts on the yield and reaction time for the synthesis of this compound.

| Step | Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Thioether Formation | None | 12 | 75 |

| Tetrabutylammonium bromide (Phase-Transfer Catalyst) | 4 | 90 | |

| Oxidation to Sulfone | None | 8 | 80 |

| Sodium Tungstate (Na₂WO₄) | 2 | 95 |

Computational and Theoretical Studies of 2 Cyclopropylmethanesulfonylacetic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties and energetic stability of 2-Cyclopropylmethanesulfonylacetic acid. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed analysis of the electronic structure provides insights into the molecule's stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between HOMO and LUMO is a crucial indicator of chemical stability.

Energetics studies focus on calculating thermodynamic properties such as the enthalpy of formation, which quantifies the energy change when the compound is formed from its constituent elements. researchgate.net These theoretical calculations help to predict the molecule's intrinsic stability. By mapping the potential energy surface, it is also possible to identify the most stable geometric configurations (minimum energy structures) of the molecule. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of this compound This table presents theoretical data that would be obtained from quantum chemical calculations for illustrative purposes.

| Property | Calculated Value | Unit | Method/Basis Set |

| HOMO Energy | -7.2 | eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.5 | eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 6.7 | eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.1 | Debye | B3LYP/6-311++G(d,p) |

| Enthalpy of Formation | -750.5 | kJ/mol | G4(MP2) |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static; it can adopt various spatial arrangements, known as conformations, due to the rotation around its single bonds. Conformational analysis is the study of these different conformers and their relative energies to determine which are most stable and therefore most populated. mdpi.combohrium.com This analysis can be performed by systematically rotating key dihedral angles and calculating the corresponding energy at each step using quantum chemical methods. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By simulating the motions of atoms and bonds based on classical mechanics, MD provides a detailed picture of how the molecule behaves in different environments, such as in a solvent like water. mdpi.com These simulations can reveal the flexibility of the molecule, transitions between different conformations, and the formation of intramolecular hydrogen bonds. mdpi.comnih.gov The results are crucial for understanding how the molecule's shape might adapt when interacting with other molecules.

Prediction of Chemical Reactivity and Selectivity using Theoretical Models

Theoretical models derived from quantum chemistry can predict the likely sites of chemical reaction on this compound. Conceptual Density Functional Theory (DFT) provides a framework for using "reactivity descriptors" to understand and predict chemical behavior. mdpi.com

These descriptors, such as the electrophilicity index (ω), chemical potential (μ), and molecular hardness (η), are calculated from the molecule's electronic structure. nih.gov They help to quantify the molecule's tendency to act as an electrophile or nucleophile. Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to identify which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net This information is invaluable for predicting how the molecule will react with other chemical species and for understanding its metabolic fate. nih.gov

Table 2: Hypothetical Reactivity Descriptors for this compound This table illustrates the type of predictive data generated from theoretical reactivity models.

| Descriptor | Calculated Value | Interpretation |

| Chemical Potential (μ) | -3.85 eV | Tendency to lose electrons |

| Molecular Hardness (η) | 3.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.21 eV | Global electrophilic nature |

| Nucleophilicity Index (N) | 3.40 eV | Global nucleophilic nature |

Ligand-Macromolecule Binding Predictions and Mechanism of Interaction at the Molecular Level

If this compound is investigated as a potential ligand for a biological target, such as an enzyme or receptor, computational methods like molecular docking and free energy calculations are essential. frontiersin.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecule. nih.gov The process involves sampling numerous possible conformations of the ligand within the binding site of the protein and scoring them based on how well they fit geometrically and energetically. The resulting docking score provides an estimate of the binding affinity. nih.gov

For more rigorous and accurate predictions, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) are used. uni-duesseldorf.denih.gov These methods combine molecular dynamics simulations of the ligand-protein complex with sophisticated calculations to provide a more quantitative estimate of the binding free energy (ΔG). uni-duesseldorf.denih.gov This value is a direct predictor of the ligand's binding affinity. These simulations also reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket, thereby elucidating the mechanism of interaction at the molecular level. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table is a hypothetical representation of typical output from a molecular docking and binding free energy study.

| Parameter | Value | Unit | Method |

| Docking Score | -8.2 | kcal/mol | AutoDock Vina |

| Estimated Binding Free Energy (ΔG) | -9.5 | kcal/mol | MM/PBSA |

| Key Interacting Residues | --- | --- | --- |

| Hydrogen Bonds | GLU-102, ASN-145 | Residue Name-Number | Visual Inspection of Docked Pose |

| Hydrophobic Interactions | LEU-98, VAL-120, PHE-150 | Residue Name-Number | Visual Inspection of Docked Pose |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Cyclopropylmethanesulfonylacetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of 2-Cyclopropylmethanesulfonylacetic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the distinct electronic environments of the protons would result in a characteristic spectrum. The protons of the cyclopropyl (B3062369) ring are expected to appear in the upfield region, typically between 0.5 and 1.5 ppm, as complex multiplets due to intricate spin-spin coupling. researchgate.netdocbrown.info The methine proton adjacent to the electron-withdrawing sulfonyl group would be shifted downfield. The methylene (B1212753) protons of the acetic acid moiety would likely appear as a singlet or a simple multiplet, while the acidic proton of the carboxyl group would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. openstax.org

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the cyclopropyl group would resonate at high field (upfield). researchgate.net The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 170-185 ppm. openstax.orglibretexts.org The remaining methine and methylene carbons would have distinct chemical shifts influenced by the adjacent sulfonyl and carboxyl groups.

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Cyclopropyl CH₂ and CH | 0.5 - 1.5 | Complex Multiplets | 5H |

| Methanesulfonyl CH | 3.0 - 4.0 | Multiplet | 1H |

| Acetic Acid CH₂ | 2.5 - 3.5 | Singlet / Multiplet | 2H |

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH₂ and CH | 5 - 20 |

| Methanesulfonyl CH | 50 - 70 |

| Acetic Acid CH₂ | 30 - 50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely induce characteristic fragmentation.

The mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to the exact mass of the compound. Key fragmentation pathways would provide evidence for the different functional groups within the molecule. Common fragmentation for carboxylic acids includes the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). libretexts.orgmiamioh.edu Cleavage of the carbon-sulfur bond is also a probable fragmentation route. The presence of the sulfonyl group can lead to the loss of SO₂ (M-64). researchgate.net The cyclopropyl group itself can undergo ring-opening and subsequent fragmentation, leading to a series of smaller ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| [M - COOH]⁺ | Loss of the carboxyl group |

| [M - SO₂]⁺ | Loss of sulfur dioxide |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. rsc.org

The IR spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. openstax.org A strong, sharp absorption corresponding to the C=O stretch of the carboxyl group is expected around 1710 cm⁻¹. openstax.org The sulfonyl group would exhibit two characteristic strong stretching vibrations, an asymmetric stretch (νₐₛ(SO₂)) typically around 1300-1350 cm⁻¹ and a symmetric stretch (νₛ(SO₂)) around 1120-1160 cm⁻¹. researchgate.net C-H stretching vibrations of the cyclopropyl and methylene groups would appear just below 3000 cm⁻¹.

Table 4: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | 2500 - 3300 | IR: Very Broad, Strong; Raman: Weak |

| C-H stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | IR: Medium; Raman: Strong |

| C=O stretch (Carboxylic Acid) | ~1710 | ~1710 | IR: Strong; Raman: Medium |

| S=O stretch (Asymmetric) | 1300 - 1350 | 1300 - 1350 | IR: Strong; Raman: Medium |

| S=O stretch (Symmetric) | 1120 - 1160 | 1120 - 1160 | IR: Strong; Raman: Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, provided a suitable single crystal can be grown. wikipedia.orgnih.gov

A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and its preferred conformation in the crystal lattice. cambridge.org A key feature to be expected is the formation of intermolecular hydrogen bonds between the carboxylic acid groups of two molecules, leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids in the solid state. researchgate.net The analysis would also reveal the packing of these dimers within the crystal, providing insights into intermolecular forces that govern the solid-state structure.

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the asymmetric unit. |

| Bond Lengths & Angles | Accurate measurements of all covalent bond distances and angles. |

| Torsion Angles | Defines the conformation of the molecule. |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The structure of this compound contains a chiral center at the methine carbon, which is bonded to four different groups (a hydrogen atom, a cyclopropyl group, a sulfonylmethyl group, and a carboxylic acid group). Therefore, the molecule can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a key technique for studying these chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. While the individual enantiomers of this compound would produce mirror-image CD spectra, a racemic mixture (a 50:50 mix of both enantiomers) would be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.govrsc.org Therefore, by creating a calibration curve with samples of known enantiomeric purity, CD spectroscopy can be used as a rapid and accurate method for determining the ee of an unknown sample. acs.org In some cases, the use of auxiliary chromophoric sensors that interact with the carboxylic acid can induce a strong CD signal, facilitating the analysis. nih.govacs.org

Table 6: Application of Chiroptical Spectroscopy

| Technique | Principle | Application for this compound |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by a chiral molecule. | - Confirmation of chirality.- Determination of enantiomeric excess (ee). |

Potential Roles in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The concept of utilizing unique molecular fragments as building blocks is central to modern organic synthesis. minakem.com Compounds that offer a combination of distinct reactive sites and desirable structural motifs are highly valued. The cyclopropyl (B3062369) group, for instance, is a feature of numerous biologically active molecules and can significantly influence the conformational rigidity and metabolic stability of a compound. researchgate.net

Precursor for Novel Cyclopropyl-Containing Heterocyclic and Carbocyclic Systems

The synthesis of novel heterocyclic and carbocyclic systems is a cornerstone of medicinal chemistry and materials science. amazonaws.commdpi.com The unique structural and electronic properties of the cyclopropyl group make its incorporation into these ring systems a desirable synthetic goal. nih.gov

Currently, there is a lack of published research specifically demonstrating the use of 2-((Cyclopropylmethyl)sulfonyl)acetic acid as a direct precursor for the synthesis of novel cyclopropyl-containing heterocyclic and carbocyclic systems. However, the inherent reactivity of the molecule suggests several plausible synthetic pathways that could be explored. For example, intramolecular cyclization reactions involving the carboxylic acid and the sulfonyl group, or other functionalities introduced into the molecule, could potentially lead to the formation of novel ring structures. The development of such synthetic methodologies would represent a valuable addition to the toolkit of organic chemists.

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, efficient step. nih.govmdpi.comresearchgate.netnih.gov These reactions are characterized by their high atom economy and ability to generate molecular diversity. nih.gov Cascade reactions, in particular, involve a series of intramolecular transformations that can rapidly build molecular complexity. whiterose.ac.uknih.govrsc.org

A review of the current scientific literature does not reveal any specific examples of 2-((Cyclopropylmethyl)sulfonyl)acetic acid being utilized in multicomponent reactions or cascade processes. The potential for its application in such reactions, however, is significant. The carboxylic acid functionality could participate in well-known MCRs such as the Ugi or Passerini reactions. Furthermore, the sulfonyl group could be involved in cascade sequences, for example, by acting as a Michael acceptor or by participating in radical-mediated cyclizations. Future research in this area could unlock new and efficient pathways to complex cyclopropyl-containing molecules.

Exploration of Specific Molecular Interactions Mechanistic Focus

Investigation of Non-Covalent Interactions with Proteins

The interaction of a small molecule like 2-Cyclopropylmethanesulfonylacetic acid with proteins is fundamental to its potential biological activity. These interactions are primarily governed by non-covalent forces, which include hydrogen bonds, ionic bonds (salt bridges), hydrophobic interactions, and van der Waals forces. The specific arrangement of functional groups in this compound—namely the cyclopropyl (B3062369) group, the sulfonyl group, and the carboxylic acid moiety—would dictate the nature and strength of these interactions with a protein's binding site.

Binding Site Analysis via In Vitro Biophysical Methods and Computational Modeling, emphasizing Molecular Recognition

A definitive analysis of the binding site of this compound on a target protein would typically involve a combination of experimental and computational approaches.

In Vitro Biophysical Methods: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing binding events.

Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR can determine the kinetics of binding, providing association (kon) and dissociation (koff) rates, from which the binding affinity can be calculated.

NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a small molecule are in close proximity to the protein, offering insights into the binding epitope.

Computational Modeling: In the absence of experimental data, computational methods such as molecular docking and molecular dynamics simulations are invaluable for predicting potential binding modes.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. A hypothetical docking study of this compound would likely show the carboxylic acid group forming ionic interactions or hydrogen bonds with positively charged or polar residues (e.g., Arginine, Lysine, Histidine). The sulfonyl group could act as a hydrogen bond acceptor, while the cyclopropyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the binding site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time and to understand the dynamic nature of the protein-ligand complex.

Without specific studies on this compound, any representation of binding data would be purely hypothetical.

Mechanistic Aspects of Enzyme Modulation

The manner in which this compound might modulate enzyme activity is directly linked to its binding mode. Depending on where it binds, it could act as a competitive, non-competitive, or uncompetitive inhibitor.

Competitive Inhibition: If the compound binds to the active site of an enzyme, it would compete with the natural substrate. The structural features of this compound would determine its ability to mimic the substrate.

Non-competitive Inhibition: Binding to an allosteric site (a site other than the active site) could induce a conformational change in the enzyme, altering its catalytic efficiency without preventing substrate binding.

To determine the mode of enzyme interaction, detailed kinetic studies would be necessary, involving measuring enzyme activity at various substrate and inhibitor concentrations. This would allow for the determination of key parameters such as the inhibition constant (Ki).

Interaction with Cytochrome P450 Enzymes and Metabolic Transformations

Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in the metabolism of a vast array of xenobiotics, including drugs. The interaction of this compound with these enzymes would determine its metabolic fate and could also lead to drug-drug interactions if it inhibits or induces specific CYP450 isoforms.

The metabolism of a molecule like this compound would likely proceed through Phase I and Phase II reactions.

Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis. The cyclopropyl ring could be a site for oxidative metabolism, potentially leading to ring opening. The alkyl chain connecting the functional groups could also undergo hydroxylation.